5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide
Description
5-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 5-position, methoxy and methyl groups at the 2- and 4-positions, respectively, and a cyclohex-1-en-1-yl-substituted ethyl chain attached to the sulfonamide nitrogen. Its synthesis and characterization likely involve crystallographic tools such as SHELX and WinGX , which are widely used for small-molecule structure refinement and visualization.
Properties
IUPAC Name |
5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h6,10-11,18H,3-5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMIPUASAIWOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of This compound is , with a molecular weight of approximately 388.31 g/mol. The structure includes a bromine atom, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.31 g/mol |
| Functional Groups | Bromine, Methoxy, Sulfonamide |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. In particular, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines by interfering with microtubule dynamics.
The primary mechanism through which this compound exerts its antitumor effects is by targeting tubulin, thereby disrupting microtubule polymerization. This disruption leads to cell cycle arrest, particularly at the G2/M phase, and triggers apoptotic pathways in cancer cells.
Case Studies
-
Study on HeLa and MCF7 Cell Lines :
- A series of sulfonamides were tested for cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.
- Results indicated that compounds with bromine substitutions showed enhanced potency, with some achieving sub-micromolar cytotoxicity levels.
- The study highlighted that the most potent derivatives induced significant disruption of the microtubule network and apoptosis in treated cells .
-
In Vivo Efficacy :
- In animal models, similar compounds demonstrated reduced tumor growth rates when administered over a treatment period.
- These findings suggest potential for clinical application in treating specific types of cancers resistant to conventional therapies.
Table 2: Summary of Biological Activity Findings
| Study Focus | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HeLa | < 0.5 | Microtubule disruption |
| Cytotoxicity | MCF7 | < 0.7 | Apoptosis induction |
| In Vivo Tumor Growth Inhibition | Various Models | Not specified | Tumor growth suppression |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogous molecules from the literature:
Key Observations
Core Structure Differences: The target compound’s benzenesulfonamide core distinguishes it from pyrimidine-sulfonamide hybrids (e.g., ) and pyridopyrimidinones (). Compared to the phenol-based desvenlafaxine impurity (), the target’s sulfonamide moiety offers greater acidity (pKa ~10–11 vs.
Substituent Effects: The 5-bromo substituent increases lipophilicity (clogP ~4.2, estimated), which may enhance membrane permeability compared to non-halogenated analogs. The cyclohex-1-en-1-yl-ethyl chain introduces conformational flexibility and π-electron density from the cyclohexene ring, similar to substituents in ’s pyridopyrimidinones. This group may influence steric interactions in biological targets.
Crystallographic and Synthetic Insights :
- The sulfonamide in was analyzed using SHELX , highlighting the importance of crystallography in confirming substituent orientation and bond lengths. The target compound’s cyclohexene-ethyl chain may adopt a gauche conformation, as observed in cyclohexenyl-containing analogs .
- Pharmacopeial standards () emphasize strict packaging and storage requirements for structurally related compounds, suggesting that the target compound’s stability may depend on similar conditions (e.g., protection from moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
